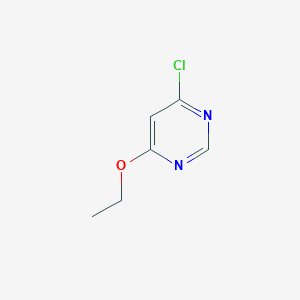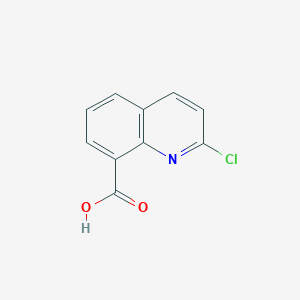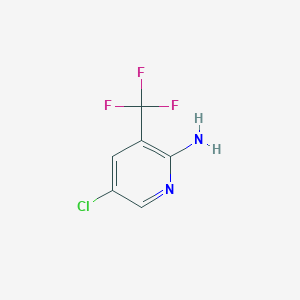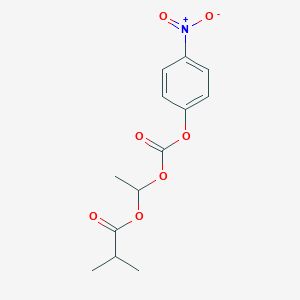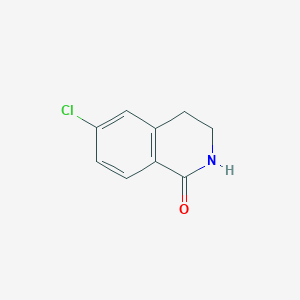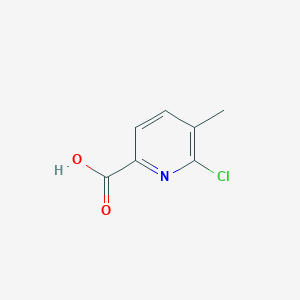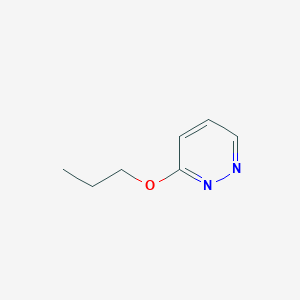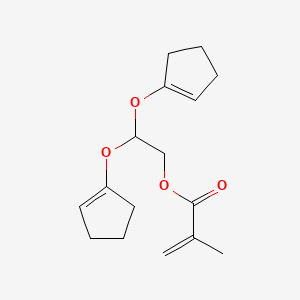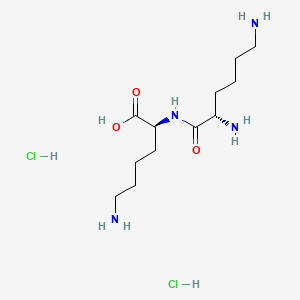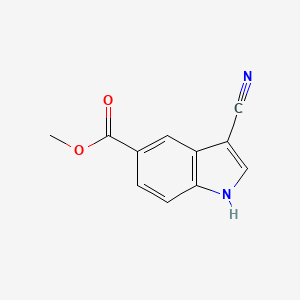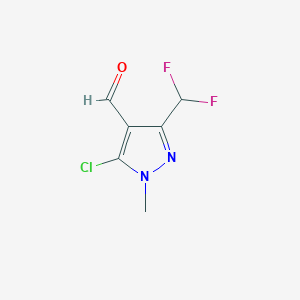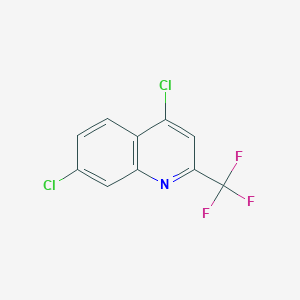
4,7-Dichloro-2-(trifluoromethyl)quinoline
Overview
Description
4,7-Dichloro-2-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H4Cl2F3N and a molar mass of 266.05 g/mol . It appears as a colorless to pale yellow crystalline solid and is soluble in organic solvents such as chloroform, dimethylformamide, and dichloromethane, but has low solubility in water . This compound is relatively stable at room temperature but should be kept away from strong oxidants or acids .
Preparation Methods
The synthesis of 4,7-Dichloro-2-(trifluoromethyl)quinoline typically involves several steps :
Reaction of 2,3-dichloroquinoline with acetyl fluoride or hydrogen fluoride: This reaction occurs in the presence of 1,2-dichlorobenzene to produce 2-fluoro-1,2-dichlorobenzene.
Reaction of 2-fluoro-1,2-dichlorobenzene with cyanobromide magnesium: This step yields 2-cyano-1,2-dichlorobenzene.
Amadori rearrangement reaction: Under the catalysis of aluminum chloride, 2-cyano-1,2-dichlorobenzene is rearranged into 2-cyano-1,2,3-trichlorobenzene.
Final reaction with trifluoroformate: This step produces this compound.
Chemical Reactions Analysis
4,7-Dichloro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and reduction reactions: These reactions can modify the functional groups attached to the quinoline ring.
Reagents and conditions: Common reagents include aluminum chloride for catalysis and trifluoroformate for introducing the trifluoromethyl group.
Major products: The products depend on the specific reaction conditions and reagents used, but typically involve modifications to the quinoline ring structure.
Scientific Research Applications
4,7-Dichloro-2-(trifluoromethyl)quinoline has several applications in scientific research :
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of fluoroborate compounds.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 4,7-Dichloro-2-(trifluoromethyl)quinoline involves its interaction with molecular targets and pathways . The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications .
Comparison with Similar Compounds
4,7-Dichloro-2-(trifluoromethyl)quinoline can be compared to other quinoline derivatives, such as 4,7-dichloroquinoline . While both compounds share a similar quinoline core, the presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and stability . This makes it particularly valuable in applications requiring these specific characteristics .
Similar Compounds
Properties
IUPAC Name |
4,7-dichloro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3N/c11-5-1-2-6-7(12)4-9(10(13,14)15)16-8(6)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABBFMFOBKWLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593978 | |
| Record name | 4,7-Dichloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702640-95-7 | |
| Record name | 4,7-Dichloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
